molecular formula C5H6N2O2 B13441284 5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione

5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione

Cat. No.: B13441284
M. Wt: 129.09 g/mol
InChI Key: RWQNBRDOKXIBIV-SVFBATFISA-N
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Description

5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione, also known as thymine, is a pyrimidine nucleobase. It is one of the four nucleobases in the nucleic acid of DNA, represented by the letter T. Thymine pairs with adenine via two hydrogen bonds, stabilizing the nucleic acid structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the condensation of urea with β-ketoesters under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.

Industrial Production Methods

Industrial production of thymine often involves the fermentation of microorganisms that can produce nucleotides. The nucleotides are then hydrolyzed to release the nucleobases, including thymine. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: Thymine can be oxidized to form thymine glycol.

    Reduction: Reduction of thymine can yield dihydrothymine.

    Substitution: Thymine can undergo substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is a common oxidizing agent used to oxidize thymine.

    Reduction: Sodium borohydride can be used for the reduction of thymine.

    Substitution: Halogenating agents like bromine can be used for substitution reactions.

Major Products

    Oxidation: Thymine glycol

    Reduction: Dihydrothymine

    Substitution: Halogenated thymine derivatives

Scientific Research Applications

5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione has numerous applications in scientific research:

    Chemistry: Used as a model compound in studies of nucleic acid chemistry.

    Biology: Essential for DNA synthesis and repair studies.

    Medicine: Investigated for its role in genetic disorders and potential therapeutic applications.

    Industry: Used in the production of synthetic nucleotides and as a standard in analytical chemistry.

Mechanism of Action

Thymine exerts its effects primarily through its role in DNA. It pairs with adenine via hydrogen bonds, contributing to the stability and integrity of the DNA double helix. Thymine’s methyl group also plays a crucial role in the recognition and repair of DNA.

Comparison with Similar Compounds

Similar Compounds

    Uracil: Similar structure but lacks the methyl group.

    Cytosine: Another pyrimidine nucleobase but pairs with guanine.

    5-fluorouracil: A fluorinated derivative used in cancer treatment.

Uniqueness

The presence of the methyl group in thymine distinguishes it from uracil, making it more hydrophobic and influencing its interactions within the DNA molecule. This methyl group also plays a role in the recognition and repair mechanisms of DNA, highlighting thymine’s unique biological significance.

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

129.09 g/mol

IUPAC Name

5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i5+1,6+1,7+1

InChI Key

RWQNBRDOKXIBIV-SVFBATFISA-N

Isomeric SMILES

CC1=C[15NH][13C](=O)[15NH]C1=O

Canonical SMILES

CC1=CNC(=O)NC1=O

Origin of Product

United States

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